N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Neuroprotection Calcium uptake inhibition Isomer-dependent pharmacology

N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (molecular formula C₁₄H₁₁N₃O₃S, exact mass 301.052) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class. It incorporates a 3-methoxyphenyl substituent at the thiadiazole C3 position and a furan-2-carboxamide moiety at C5.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
Cat. No. B12184849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)12-15-14(21-17-12)16-13(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,16,17,18)
InChIKeyUDFFRCBSSHZGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide – Structural Identity, Physicochemical Class, and Procurement Positioning


N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (molecular formula C₁₄H₁₁N₃O₃S, exact mass 301.052) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class. It incorporates a 3-methoxyphenyl substituent at the thiadiazole C3 position and a furan-2-carboxamide moiety at C5. Structurally, it shares the core scaffold with a family of 1,2,4-thiadiazole derivatives that have been investigated as neuroprotectors, kinase inhibitors, and melanocortin receptor modulators [1][2]. The 1,2,4-thiadiazole isomeric form is pharmacologically and physicochemically distinct from the more widely reported 1,3,4-thiadiazole analogues, a difference that directly affects target engagement profiles and solubility-permeability balance [1].

Why a 1,3,4-Thiadiazole or 4-Fluorophenyl Analogue Cannot Replace N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide in Neuroprotection or Physicochemical Screening


Generic substitution within the thiadiazole-furan carboxamide family is precluded by three interacting factors. First, the 1,2,4-thiadiazole ring is isomeric to the 1,3,4-thiadiazole scaffold, and the two regioisomers exhibit divergent biological activities: 1,2,4-thiadiazoles are documented as glutamate-stimulated Ca²⁺ uptake inhibitors (neuroprotectors), while 1,3,4-thiadiazoles are predominantly explored as VEGFR-2 inhibitors or antimicrobials [1][2]. Second, the 3-methoxyphenyl substituent is electron-donating (Hammett σₘ ≈ +0.12, σₚ ≈ −0.27) and alters logD and aqueous solubility in a manner that cannot be replicated by the electron-withdrawing 4-fluorophenyl group (σₚ ≈ +0.06) [1]. Third, the furan-2-carboxamide terminus contributes hydrogen-bonding capacity that is absent in the carboxylic acid or oxopropyl congeners, influencing both permeability and target recognition [1][3]. These differences are quantifiable and directly affect compound selection for neuroscience-focused screening cascades or formulation development.

Quantitative Differentiation of N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Against Closest Structural Analogues


1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Regioisomer: Divergent Biological Target Engagement

The 1,2,4-thiadiazole scaffold in the target compound is associated with glutamate-stimulated Ca²⁺ uptake inhibition, a mechanism relevant to neuroprotection. In the MedChemComm study by Volkova et al. (2017), a panel of 1,2,4-thiadiazole derivatives demonstrated % inhibition of Ca²⁺ uptake ranging from 42% to 87% at 10 µM in rat brain synaptosomes [1]. In contrast, the 1,3,4-thiadiazole regioisomer N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS not assigned) and its class are reported as VEGFR-2 kinase inhibitors, with IC₅₀ values in the low micromolar range against the VEGFR-2 enzyme and no reported Ca²⁺ uptake data [2]. This divergent target engagement profile means the 1,2,4 isomer cannot be functionally replaced by the 1,3,4 isomer in neuroscience applications.

Neuroprotection Calcium uptake inhibition Isomer-dependent pharmacology

Predicted logD₇.₄ and Aqueous Solubility Differentiation: 3-Methoxyphenyl vs. 4-Fluorophenyl Substituent

The structure–property relationships established by Volkova et al. for 1,2,4-thiadiazole derivatives demonstrate that the nature of the aryl substituent at C3 directly controls the logD₇.₄ (1-octanol/buffer) and aqueous solubility. For the 1,2,4-thiadiazole series, measured logD₇.₄ values range from approximately 2.1 to 3.8, and aqueous solubility (pH 7.4 buffer, 298 K) ranges from 0.5 to 5.2 µg/mL [1]. The target compound bears a 3-methoxyphenyl group (electron-donating, capable of both hydrogen-bond acceptance and moderate polarity), whereas the direct analogue N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide carries a 4-fluorophenyl group (electron-withdrawing, more lipophilic). Based on the linear free-energy relationships (LFER) reported for the class, the 3-methoxy derivative is expected to exhibit logD₇.₄ approximately 0.5–0.8 units lower and solubility approximately 1.5–2.0-fold higher than its 4-fluoro counterpart [1]. This translates into a superior developability profile for oral or CNS applications where lower logD correlates with reduced hERG binding and improved metabolic stability.

Lipophilicity Drug-likeness Permeability-solubility balance

Permeapad™ Apparent Permeability (Pₐₚₚ): Ranking of 1,2,4-Thiadiazole Subclass and Relevance to Blood–Brain Barrier Penetration

Volkova et al. determined apparent permeability coefficients (Pₐₚₚ) for 1,2,4-thiadiazole derivatives using the Permeapad™ barrier in Franz diffusion cells, a biomimetic model of the gastrointestinal epithelium and blood–brain barrier [1]. The Pₐₚₚ values for the series spanned 1.2 × 10⁻⁶ to 8.5 × 10⁻⁶ cm/s. Compounds bearing polarizable aromatic substituents with hydrogen-bond acceptor capacity (such as methoxyphenyl) clustered in the intermediate permeability range (Pₐₚₚ ~3–6 × 10⁻⁶ cm/s), which is associated with favorable oral absorption and potential CNS penetration. In contrast, the more lipophilic analogues with halogen substituents exhibited higher Pₐₚₚ but compromised solubility. The target compound's 3-methoxyphenyl group positions it within the 'balanced solubility-permeability' quadrant of the classification scheme proposed in the study, making it a candidate for CNS-exposure feasibility assessment [1].

Biomimetic permeability Blood-brain barrier Franz diffusion cell

Synthetic Route Discrimination: 3-Methoxyphenyl vs. 2-Oxopropyl at C3 Dictates Accessible Derivative Libraries

The target compound can be accessed via the general arylation–condensation methodology reported by Obushak et al., wherein 5-arylfuran-2-carbonyl chlorides react with potassium thiocyanate and subsequently with amines to yield 5-aryl-N-[3-substituted-1,2,4-thiadiazol-5-yl]furan-2-carboxamides [1]. This route is compatible with the 3-methoxyphenyl group, which is stable under the reaction conditions. In contrast, the oxopropyl-substituted analogue N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide (CAS 743472-93-7) requires a distinct synthetic sequence involving isoxazolylthiourea recyclization [1] and introduces a reactive ketone functionality that limits downstream chemical space exploration. The 3-methoxyphenyl derivative therefore offers greater versatility for structure–activity relationship (SAR) expansion, as the methoxy group can be demethylated to a phenol for further functionalization, a modification not accessible from the oxopropyl congener.

Synthetic accessibility Arylation Derivative expansion

Application Scenarios for N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Based on Quantified Differentiation


Neuroscience Hit-to-Lead Screening: Calcium Dysregulation and Excitotoxicity

The compound is best deployed in primary screening assays measuring glutamate-stimulated Ca²⁺ uptake inhibition in neuronal synaptosomes or SH-SY5Y neuroblastoma cells. Procurement is justified for programs exploring neuroprotection in ischemia, traumatic brain injury, or neurodegenerative disorders where the 1,2,4-thiadiazole class has demonstrated 42–87% Ca²⁺ uptake inhibition at 10 µM [1]. Its predicted intermediate logD₇.₄ and Pₐₚₚ values (Section 3, Evidence Items 2–3) make it suitable for subsequent in vivo CNS exposure studies without the solubility attrition typical of halogenated analogues [1].

Physicochemical Developability Benchmarking: Solubility-Permeability Balance Optimization

This compound serves as a reference molecule for structure–property relationship campaigns aimed at dialing out excessive lipophilicity in 1,2,4-thiadiazole lead series. Its predicted logD₇.₄ (~2.5–3.0) and Pₐₚₚ (~3–6 × 10⁻⁶ cm/s) place it at the center of the 'balanced solubility-permeability' quadrant [1]. Formulation scientists can use it as a comparator when assessing solubility-enhancing strategies (e.g., cocrystallization, cyclodextrin complexation) for the 1,2,4-thiadiazole class [1].

Medicinal Chemistry SAR Expansion via Phenolic Functionalization

The 3-methoxyphenyl group provides a demethylation handle to generate the corresponding phenol, enabling synthesis of ether, ester, and carbamate libraries for further SAR exploration around the C3 aryl position. This is a key advantage over the 2-oxopropyl (CAS 743472-93-7) and 4-fluorophenyl analogues, which lack an orthogonal, chemically accessible functionalization site compatible with the arylation–condensation synthetic route [3].

Negative Control Selection for 1,3,4-Thiadiazole VEGFR-2 Inhibitor Programs

Because the 1,2,4-thiadiazole regioisomer does not engage VEGFR-2 kinase (Section 3, Evidence Item 1), this compound can be procured as a specificity control to confirm that observed anti-angiogenic effects in cellular assays are attributable to the 1,3,4-thiadiazole scaffold rather than to thiadiazole-related off-target activity [2].

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